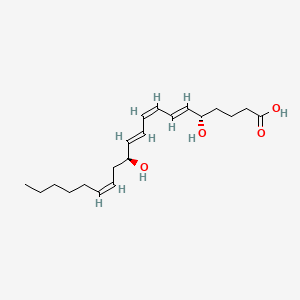

5S,12S-diHETE

描述

Structure

3D Structure

属性

分子式 |

C20H32O4 |

|---|---|

分子量 |

336.5 g/mol |

IUPAC 名称 |

(5S,6E,8Z,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t18-,19+/m0/s1 |

InChI 键 |

VNYSSYRCGWBHLG-RYYHSVJXSA-N |

手性 SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O |

规范 SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |

产品来源 |

United States |

Biosynthesis of 5s,12s Dihete

Enzymatic Pathways and Key Enzymes

The biosynthesis of 5S,12S-diHETE is primarily accomplished through the sequential action of lipoxygenase (LOX) enzymes. This process involves the introduction of two hydroxyl groups at specific positions on the arachidonic acid backbone, a 20-carbon polyunsaturated fatty acid.

Sequential Oxygenation by Lipoxygenases (LOXs)

The formation of this compound is proposed to occur through two sequential lipoxygenase-catalyzed oxygenation reactions. nih.gov This can happen through two primary routes: either the initial oxygenation by 5-lipoxygenase (5-LO) followed by 12-lipoxygenase (12-LO), or the reverse order. Following the dual oxygenation, a reduction step is necessary to form the final dihydroxy acid. nih.gov

| Enzyme | Primary Role in Pathway | Intermediate Formed/Substrate Utilized |

|---|---|---|

| 5-Lipoxygenase (5-LO) | Catalyzes the initial oxygenation of arachidonic acid to form 5S-HETE, or acts on 12S-HETE to form this compound. nih.govcaymanchem.com | 5S-HETE or 12S-HETE |

| 12-Lipoxygenase (12-LO) | Acts on the 5S-HETE intermediate to produce this compound, or on arachidonic acid to form 12S-HETE. nih.govcaymanchem.com | 5S-HETE or Arachidonic Acid |

| 15-Lipoxygenase (15-LO) | While not directly forming this compound, it can oxygenate arachidonic acid at the C12 position, highlighting its potential role in the formation of related isomers. nih.gov | Arachidonic Acid |

5-Lipoxygenase is a critical enzyme in the biosynthesis of leukotrienes and other related compounds. nih.gov In the context of this compound synthesis, 5-LO can initiate the process by converting arachidonic acid into 5S-hydroperoxyeicosatetraenoic acid (5S-HPETE), which is then reduced to 5S-hydroxyeicosatetraenoic acid (5S-HETE). nih.gov Alternatively, 5-LO can act on 12S-HETE, a product of 12-LO, to form this compound. nih.govcaymanchem.com Research suggests that the oxygenation of 12S-HETE by 5-LO can be a kinetically slow step, implying that the initial formation of 5S-HETE might be the more predominant first step in this biosynthetic pathway. nih.gov

12-Lipoxygenase catalyzes the insertion of oxygen at the 12th carbon of arachidonic acid, leading to the formation of 12S-HETE. nih.gov In the sequential oxygenation pathway for this compound, 12-LO can act on the intermediate 5S-HETE. nih.govcaymanchem.com This enzymatic step is crucial for the formation of the dihydroxy product. The interaction between 5-LO and 12-LO, often occurring in different cell types (transcellular biosynthesis), is a key feature of the synthesis of dihydroxylated eicosanoids. caymanchem.com

While 5-LO and 12-LO are the primary enzymes in this compound synthesis, 15-lipoxygenase (15-LO) also plays a role in the broader context of diHETE isomer formation. 15-LO can oxygenate arachidonic acid at the C15 position to form 15S-HETE. taylorandfrancis.com Although not directly leading to this compound, the positional specificity of different lipoxygenases is a key determinant of the final product. For instance, human 15-LOX-1 has the capability to oxidize at the C12 position, making it biosynthetically feasible for it to be involved in the formation of this compound, though this role has not been extensively investigated. nih.gov

Involvement of 5-Lipoxygenase Activating Protein (FLAP)

The 5-lipoxygenase activating protein (FLAP) is a nuclear membrane protein that is essential for the activity of 5-LO in intact cells. nih.gov FLAP functions by binding arachidonic acid and presenting it to 5-LO, thereby facilitating the synthesis of leukotrienes and other 5-LO products. nih.govwikipedia.org The cellular oxygenation of 12S-HETE by 5-LO is stimulated by FLAP, indicating its important role in the efficient production of this compound. caymanchem.com

Contributions of Other Enzymes (e.g., Cyclooxygenase-2, CYP450) to Related DiHETE Isomers

While lipoxygenases are central to this compound biosynthesis, other enzymatic pathways can produce different diHETE isomers.

Cyclooxygenase-2 (COX-2): In what is known as a biosynthetic crossover, COX-2 can utilize the 5-LO product, 5S-HETE, as a substrate. This reaction can lead to the formation of various diHETE isomers, including 5,11-diHETE and 5,15-diHETE. mdpi.comresearchgate.net This highlights the intricate interplay between different lipid mediator biosynthetic pathways.

| Enzyme/Protein | Substrate(s) | Primary Product(s) | Relevance to DiHETE Biosynthesis |

|---|---|---|---|

| 5-Lipoxygenase (5-LO) | Arachidonic Acid, 12S-HETE | 5S-HETE, this compound | Key enzyme in the direct synthesis of this compound. |

| 12-Lipoxygenase (12-LO) | Arachidonic Acid, 5S-HETE | 12S-HETE, this compound | Key enzyme in the direct synthesis of this compound. |

| 15-Lipoxygenase (15-LO) | Arachidonic Acid | 15S-HETE | Contributes to the formation of other diHETE isomers. |

| FLAP | Arachidonic Acid | (Presents substrate to 5-LO) | Essential for the cellular activity of 5-LO in producing this compound. caymanchem.com |

| Cyclooxygenase-2 (COX-2) | 5S-HETE | 5,11-diHETE, 5,15-diHETE | Biosynthetic crossover pathway leading to different diHETE isomers. mdpi.comresearchgate.net |

| Cytochrome P450 (CYP450) | Arachidonic Acid | Various HETEs and diHETEs | Contributes to the diversity of diHETE isomers. nih.govnih.gov |

Precursors and Intermediate Metabolites

The biosynthesis of this compound is a multi-step process that begins with the liberation of arachidonic acid from cell membranes and proceeds through the formation of key hydroxyeicosatetraenoic acid (HETE) intermediates.

Arachidonic Acid as the Primary Substrate

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a fundamental component of the phospholipids (B1166683) in the cell membrane. epa.govmdpi.com In response to various stimuli, AA is released from these membrane stores by the action of phospholipase A2. researchgate.net This free arachidonic acid then becomes available as the primary substrate for several enzymatic pathways, including those that lead to the production of this compound. caymanchem.comnih.govnih.gov The metabolism of arachidonic acid can occur via cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes, leading to a wide array of biologically active eicosanoids. epa.govmdpi.comresearchgate.net The lipoxygenase pathway is particularly crucial for the synthesis of this compound. caymanchem.comnih.gov

Hydroxyeicosatetraenoic Acid (HETE) Intermediates (e.g., 5S-HETE, 12S-HETE)

The formation of this compound from arachidonic acid is not a direct conversion but rather proceeds through the sequential action of two different lipoxygenases, 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX). caymanchem.comnih.govescholarship.org This process generates monohydroxy intermediates, namely 5S-hydroxyeicosatetraenoic acid (5S-HETE) and 12S-hydroxyeicosatetraenoic acid (12S-HETE). caymanchem.comnih.govnih.gov

There are two proposed pathways for the formation of this compound involving these intermediates:

Pathway 1: Arachidonic acid is first converted to 5S-hydroperoxyeicosatetraenoic acid (5S-HpETE) by 5-LOX, which is then reduced to 5S-HETE. Subsequently, 12-LOX acts on 5S-HETE to form this compound. nih.govescholarship.orgwikipedia.org

Pathway 2: Alternatively, arachidonic acid can be initially metabolized by 12-LOX to 12S-hydroperoxyeicosatetraenoic acid (12S-HpETE), which is then reduced to 12S-HETE. wikipedia.orgnih.govnih.gov 5-LOX can then convert 12S-HETE into this compound. caymanchem.comnih.gov

Experimental evidence supports the occurrence of both pathways, with the specific cellular context and the availability of enzymes determining the predominant route. For instance, the addition of 12S-HETE to leukocytes or 5S-HETE to a suspension of platelets has been shown to result in the formation of this compound. nih.gov

Key Intermediates in this compound Biosynthesis

| Intermediate | Enzyme | Description |

|---|---|---|

| 5S-HETE | 5-Lipoxygenase (5-LOX) | A monohydroxy derivative of arachidonic acid that can be further metabolized by 12-LOX to form this compound. nih.govwikipedia.org |

| 12S-HETE | 12-Lipoxygenase (12-LOX) | Another monohydroxy derivative of arachidonic acid that serves as a substrate for 5-LOX to produce this compound. caymanchem.comnih.gov |

Cellular and Tissue Sources of this compound Biosynthesis

The synthesis of this compound is largely attributed to the cooperative actions of different cell types that express the necessary lipoxygenase enzymes. This often involves a process known as transcellular biosynthesis, where an intermediate produced by one cell is transferred to and metabolized by a neighboring cell.

Polymorphonuclear Leukocytes (PMNLs)

Polymorphonuclear leukocytes (PMNLs), also known as neutrophils, are a primary source of this compound. caymanchem.comnih.gov These cells are rich in 5-lipoxygenase. nih.gov When incubated with arachidonic acid, PMNLs can produce this compound. caymanchem.com They can also take up 12S-HETE released from other cells, such as platelets, and convert it to this compound through the action of their 5-LOX. nih.gov

Leukocytes and Eosinophils

Cellular Sources and Their Roles in this compound Synthesis

| Cell Type | Key Enzyme(s) | Primary Role in Biosynthesis |

|---|---|---|

| Polymorphonuclear Leukocytes (PMNLs) | 5-Lipoxygenase (5-LOX) | Synthesize this compound from arachidonic acid and convert 12S-HETE from other cells. caymanchem.comnih.gov |

| Platelets | 12-Lipoxygenase (12-LOX) | Produce and release 12S-HETE, a key precursor for other cells, and can also metabolize 5S-HETE. caymanchem.comnih.govnih.gov |

| Leukocytes and Eosinophils | 5-Lipoxygenase (5-LOX) | Contribute to the overall synthesis through their 5-LOX activity and participation in transcellular biosynthesis. caymanchem.comnih.govnih.gov |

Specific Animal Tissues (e.g., chick osteoblasts, epiphyseal cartilage, ocular tissues)

The endogenous presence of this compound has been identified in various specialized animal tissues, indicating its role in localized biological processes.

Chick Osteoblasts and Epiphyseal Cartilage: Research has confirmed that this compound is an endogenous eicosanoid in both intramembranous and endochondral skeletal tissues of chicks. Studies involving cell homogenates from chick osteoblast-like cells and epiphyseal growth plates have demonstrated the synthesis of this compound. The identification process involved extraction and separation by reverse-phase high-performance liquid chromatography (RP-HPLC), which revealed a major peak with a conjugated tetraene structure. Further analysis using gas chromatography-mass spectrometry (GC/MS) confirmed the identity of the compound as this compound. The synthesis in these tissues was shown to be partially inhibited by heat treatment, suggesting an enzymatic basis for its production.

Ocular Tissues: The biosynthesis of lipoxygenase products, including 5,12-diHETE, has been observed in the ocular tissues of several species, such as monkeys, dogs, cats, rabbits, guinea pigs, and rats. Specifically, the conjunctiva and iris of the Dutch rabbit have been shown to form 5,12-diHETE from exogenous arachidonic acid. This indicates that the enzymatic machinery necessary for the production of this compound is present in these tissues. The formation of such compounds in ocular tissues suggests their potential involvement in inflammatory responses within the eye.

Transcellular Biosynthesis Mechanisms

The synthesis of this compound is a prime example of transcellular biosynthesis, a process where metabolic intermediates are shuttled between different cell types to generate a final product. This mechanism is crucial for the production of various lipid mediators and involves the sequential action of different lipoxygenases housed in distinct cells.

The formation of this compound is not derived from the unstable epoxide intermediate leukotriene A4 (LTA4). Instead, it is the result of successive oxygenation of arachidonic acid at two different positions by two distinct lipoxygenases. The hydroxyl groups at the C5 and C12 positions are both derived from molecular oxygen.

A key pathway in the transcellular biosynthesis of this compound involves the interaction between platelets and neutrophils (a type of leukocyte). Platelets, when stimulated, release 12S-hydroxyeicosatetraenoic acid (12S-HETE). This intermediate can then be taken up by stimulated neutrophils, which possess 5-lipoxygenase (5-LOX). The 5-LOX in neutrophils then acts on the platelet-derived 12S-HETE to introduce a hydroxyl group at the C5 position, leading to the formation of this compound.

Conversely, it has been shown that the addition of 5-hydroxy-eicosatetraenoic acid (5-HETE) to a suspension of platelets can also lead to the formation of this compound, indicating that platelets contain the necessary 12-lipoxygenase to convert 5-HETE. This bidirectional exchange of intermediates underscores the cooperative nature of transcellular biosynthesis.

| Initiating Cell Type | Intermediate Produced | Responding Cell Type | Enzyme in Responding Cell | Final Product |

|---|---|---|---|---|

| Platelets | 12S-HETE | Neutrophils | 5-Lipoxygenase (5-LOX) | This compound |

| Leukocytes | 5-HETE | Platelets | 12-Lipoxygenase (12-LOX) | This compound |

Engineered Biocatalytic Synthesis Approaches

Recent advancements in biotechnology have opened avenues for the engineered biocatalytic synthesis of complex lipid mediators like this compound. These approaches aim to harness and modify the catalytic power of enzymes to achieve efficient and specific production of the desired compound.

One promising strategy involves the use of microbial lipoxygenases with unique activities. For instance, a wild-type 12S-lipoxygenase from the bacterium Endozoicomonas numazuensis has been discovered to possess double dioxygenating activity. This enzyme can convert polyunsaturated fatty acids into dihydroxy fatty acids. While it has been shown to produce a 6-trans-8-cis-12S-epimer of LTB4, an isomer of this compound, this discovery highlights the potential of microbial enzymes in the synthesis of dihydroxy fatty acids.

Furthermore, protein engineering techniques, such as site-directed mutagenesis, are being explored to alter the positional specificity of lipoxygenases. Studies have shown that it is possible to change the regiospecificity of these enzymes by modifying key amino acid residues within the substrate-binding pocket. For example, research on 15-lipoxygenases has demonstrated that mutations can shift their activity to that of an 18-lipoxygenase. Such engineered enzymes can then be used in sequential biocatalytic reactions. A potential engineered approach for this compound could involve the co-expression of engineered 5-LOX and 12-LOX in a microbial host like E. coli to facilitate the two-step conversion of arachidonic acid.

Another area of research focuses on modifying the catalytic activity of existing lipoxygenases. For example, a point mutation in human 5-lipoxygenase has been shown to convert it into an enzyme with robust 15-lipoxygenase activity. This demonstrates the feasibility of engineering lipoxygenases to generate specific products. While direct engineering for this compound production is still an area of active research, these examples provide a strong foundation for the development of novel biocatalytic routes.

| Approach | Description | Potential Application for this compound |

|---|---|---|

| Microbial Lipoxygenases | Utilization of wild-type or engineered microbial enzymes with double dioxygenating activity. | Screening for or engineering a microbial LOX to directly synthesize this compound from arachidonic acid. |

| Site-Directed Mutagenesis | Altering the amino acid sequence of lipoxygenases to change their positional specificity. | Engineering a single enzyme to perform both 5- and 12-oxygenation or optimizing separate 5-LOX and 12-LOX for co-expression. |

| Metabolic Engineering | Introducing and optimizing a heterologous biosynthetic pathway in a microbial host. | Co-expressing human or other mammalian 5-LOX and 12-LOX in E. coli or yeast to enable whole-cell biocatalysis. |

Molecular and Cellular Mechanisms of 5s,12s Dihete Action

Receptor Interactions and Binding Affinity

5S,12S-diHETE, a bioactive lipid mediator, is involved in inflammatory processes and modulates immune responses through its engagement with specific receptors. scbt.com Its unique stereochemistry plays a crucial role in its selective interactions with these receptors. scbt.com

Research indicates that this compound interacts with eicosanoid receptors, though its binding profile differs significantly from that of its isomers like leukotriene B4 (LTB4). While LTB4 is a high-affinity ligand for the BLT1 receptor, a key player in leukocyte chemotaxis, this compound shows considerably lower affinity for this receptor. researchgate.net In competitive binding studies using guinea pig eosinophil membranes, 5S,12S-dihydroxy-6,10-trans,8,14-cis-eicosatetraenoic acid demonstrated a significantly lower binding affinity for the LTB4 receptor compared to LTB4 itself, with a reported inhibitory constant (Ki) of 541 nM versus 0.96 nM for LTB4. researchgate.net This suggests that while it may interact with the LTB4 receptor, its potency is substantially less than that of LTB4. researchgate.net

Some evidence suggests that this compound may interact with the low-affinity LTB4 receptor, BLT2, which is known to bind various other eicosanoids. researchgate.netresearchgate.net The BLT2 receptor exhibits broader ligand specificity compared to the highly specific BLT1 receptor. researchgate.netresearchgate.net

The potency of this compound at eicosanoid receptors is markedly lower than its stereoisomer, LTB4. Studies on human neutrophils have shown that this compound fails to induce chemotaxis at concentrations between 10⁻⁶ and 10⁻⁵ M, indicating its chemotactic activity is at least four orders of magnitude less than that of LTB4. nih.gov The structural differences, particularly the stereochemistry at the C-12 hydroxyl group and the configuration of the conjugated triene system, are critical for high-affinity binding to the LTB4 receptor. researchgate.netnih.gov The 12R-hydroxyl group and a cis double bond at the C-6 position are important for optimal agonist binding to the LTB4 receptor on guinea pig eosinophil membranes. researchgate.net In contrast, this compound possesses a 12S-hydroxyl group. nih.gov

While direct and potent activation of the LTB4 receptor by this compound is weak, its biological relevance may stem from its formation during cell-cell interactions, such as between platelets and neutrophils, where it can be produced in significant amounts. researchgate.netahajournals.org

Table 1: Comparison of Receptor Binding Affinity and Potency

| Compound | Receptor Target(s) | Binding Affinity (Ki, nM) | Relative Potency (Chemotaxis) |

|---|---|---|---|

| This compound | LTB4 Receptor (low affinity) | 541 researchgate.net | At least 10,000x less potent than LTB4 nih.gov |

| Leukotriene B4 (LTB4) | BLT1 (high affinity), BLT2 (low affinity) researchgate.net | 0.96 researchgate.net | High nih.gov |

Intracellular Signaling Cascades

Upon binding to its target receptors, this compound initiates a series of intracellular signaling events that translate the extracellular signal into a cellular response. scbt.comgerli.com These cascades involve the modulation of ion concentrations and the activation of various protein kinases and transcription factors.

A key event in the signaling pathway of many eicosanoids is the mobilization of intracellular calcium ([Ca²⁺]i), which acts as a crucial second messenger. gerli.comresearchgate.net While specific data on this compound-induced calcium mobilization is less detailed compared to LTB4, it is established that isomers of LTB4 can elicit calcium responses, often via the LTB4 receptor. gerli.comnih.gov For instance, 5-oxo-ETE, another eicosanoid, induces a rapid, dose-dependent mobilization of calcium in polymorphonuclear leukocytes. nih.gov Given the structural similarity and receptor interactions, it is plausible that this compound also influences calcium homeostasis, albeit with lower potency than LTB4. gerli.com The increase in intracellular calcium is a critical step that can lead to various cellular responses, including degranulation and superoxide (B77818) production. gerli.comresearchgate.net

The activation of mitogen-activated protein kinase (MAPK) pathways is a common downstream effect of G protein-coupled receptor activation by lipid mediators. aging-us.com Research on related compounds suggests that these pathways are likely targets of this compound signaling. For example, 12(S)-HETE has been shown to activate Extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2) and MAPK/ERK kinase (MEK). nih.gov The ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govrndsystems.com Activation typically proceeds from a receptor to Ras, which then activates Raf kinases. Raf, in turn, phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. aging-us.com Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors. nih.gov

The ultimate targets of many signaling cascades are transcription factors, which regulate gene expression. nih.gov The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation and immunity. nih.govmdpi.com The activation of kinase pathways, such as the ERK pathway, can lead to the activation of NF-κB. nih.gov For instance, the 12(S)-HETE receptor's interaction with its ligand is associated with the activation of NF-κB. nih.gov NF-κB activation typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκB. This allows the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing their transcription. nih.govfrontiersin.org These target genes often encode pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov

Table 2: Summary of Intracellular Signaling Events

| Signaling Component | Role in this compound Action (Inferred from related compounds) | Key Downstream Effects |

|---|---|---|

| Calcium (Ca²⁺) | Acts as a second messenger following receptor activation. gerli.comnih.gov | Enzyme activation, degranulation, superoxide production. gerli.com |

| MEK1/2 | Kinase that phosphorylates and activates ERK1/2. aging-us.comnih.gov | Propagation of the MAPK signaling cascade. rndsystems.com |

| ERK1/2 | Central kinase in the MAPK pathway. nih.govnih.gov | Phosphorylation of transcription factors and other proteins. nih.gov |

| NF-κB | Transcription factor regulating inflammatory gene expression. nih.govnih.gov | Induction of pro-inflammatory cytokines and adhesion molecules. nih.govfrontiersin.org |

Modulation of Cellular Functions In Vitro

The compound this compound (5S,12S-dihydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid) is a dihydroxy fatty acid derived from arachidonic acid through enzymatic processes involving lipoxygenases (LOX). nih.govwikipedia.org In vitro studies have revealed its significant and varied effects on the functions of different cell types, particularly those involved in the immune and inflammatory responses.

Impact on Immune Cell Activity

This compound demonstrates notable modulatory effects on various immune cells, influencing their migration, cytotoxic capabilities, and other effector functions.

This compound has been identified as a chemotactic agent for key immune cells. nih.gov It displays chemotactic activity for polymorphonuclear leukocytes (PMNLs), including neutrophils and eosinophils. nih.govnih.gov Research indicates that while it can be produced in larger quantities than the potent chemoattractant Leukotriene B4 (LTB4) in some cellular systems, its chemotactic potency for PMNs is lower than that of LTB4. nih.gov Despite this, it is considered a highly potent eosinophil chemotactic lipid. escholarship.org The compound is generated through the interaction of different lipoxygenase pathways, such as the 5-LOX and 12-LOX pathways, often involving cell-to-cell (transcellular) metabolism between cells like platelets and neutrophils. nih.govresearchgate.net

| Immune Cell Type | Chemotactic Effect of this compound | Potency Notes |

|---|---|---|

| Neutrophils (PMNs) | Chemoattractant | Lower potency compared to Leukotriene B4 (LTB4). nih.gov |

| Eosinophils | Chemoattractant | Described as a highly potent chemotactic lipid for this cell type. escholarship.org |

Studies have shown that this compound can act as a significant immunoregulator by modulating the cytotoxic activity of Natural Killer (NK) cells. nih.gov In experiments using rat splenic lymphocytes, this compound was observed to inhibit NK cell activity. nih.govebi.ac.uk The degree of this inhibition was comparable to that caused by Prostaglandin E2 (PGE2), a known inhibitor of NK cell lytic function. nih.govebi.ac.uk Maximal inhibition of NK cell activity by this compound was recorded at concentrations of 10⁻⁶ M and 10⁻⁸ M. nih.govebi.ac.uk This inhibitory effect was consistent across all effector-to-target cell ratios tested. nih.govebi.ac.uk These findings suggest that this compound may play an important immunoregulatory role by tempering NK cell function. nih.gov

| Compound | Effect on NK Cell Activity | Effective Concentrations for Maximal Inhibition | Reference Compound for Comparison |

|---|---|---|---|

| This compound | Inhibitory | 10⁻⁶ M and 10⁻⁸ M | Prostaglandin E2 (PGE2) nih.govebi.ac.uk |

The broader family of dihydroxyeicosatetraenoic acids (DiHETEs) is generally associated with cellular responses such as degranulation and the production of superoxide anions. gerli.com While direct studies isolating the effect of this compound are less specific, its presence has been noted in contexts of enhanced superoxide generation. For instance, this compound is a product of platelet-neutrophil interactions, and these co-incubations lead to markedly enhanced superoxide anion production when stimulated. researchgate.net This suggests that this compound, as a marker of these interactions, is involved in metabolic events that contribute to the generation of reactive oxygen species, a key component of the inflammatory response. researchgate.net

Effects on Cell Proliferation and Survival (e.g., prostate cancer cells)

The role of this compound in cell proliferation and survival appears to be distinct from other related lipoxygenase products. In studies on human prostate cancer cells (both LNCaP and PC3 lines), the 5-lipoxygenase product 5-HETE was identified as a potent survival factor. nih.govresearchgate.net Inhibition of the 5-lipoxygenase pathway led to massive and rapid apoptosis in these cancer cells. nih.govresearchgate.net While exogenous 5-HETE could rescue these cells from death, confirming its critical role in their survival, the addition of 5,12-diHETE did not provide the same protection. nih.gov This finding indicates a high degree of specificity in the survival signaling pathways, with 5,12-diHETE failing to act as a survival factor for prostate cancer cells in this experimental context. nih.gov

Roles in Inflammatory Responses (Pro- and Anti-inflammatory)

The actions of this compound in vitro characterize it primarily as a pro-inflammatory mediator. Its ability to induce chemotaxis in neutrophils and eosinophils is a classic pro-inflammatory function, as it facilitates the recruitment of these leukocytes to sites of injury or infection. nih.govnih.govresearchgate.net The generation of this compound is associated with inflammatory conditions and cellular interactions that define an inflammatory milieu. nih.govresearchgate.net For example, its production during platelet-neutrophil interactions is linked to heightened superoxide generation, a key element of the inflammatory burst. researchgate.net While some lipoxygenase products can have anti-inflammatory or pro-resolving roles, the available in vitro evidence for this compound points towards its function in promoting and sustaining inflammatory processes. researchgate.net

Biological Roles and Functional Significance of 5s,12s Dihete in Vivo Animal Models and Mechanistic Contexts

Occurrence and Distribution in Biological Systems

5S,12S-diHETE, a dihydroxy derivative of arachidonic acid, is an endogenous eicosanoid found in various biological systems. Its presence has been documented in human tissues, including synovial fluid from rheumatoid arthritis patients, psoriatic skin, and lymphoid tissues. nih.govnih.gov In human axillary lymph nodes, this compound has been identified alongside other lipid mediators, with concentrations ranging from 3.0 to 50.8 pg per 100 mg of tissue. physiology.org Similarly, human serum contains this compound, with reported levels of approximately 2,162.6 ± 515.5 pg/ml. physiology.org

The compound is also found in various cell types, particularly those involved in inflammatory responses. wikipedia.org It is produced by leukocytes and is considered a major product of platelet-neutrophil interactions. ahajournals.orggerli.com Studies have also identified this compound in chick osteoblast-like cells and epiphyseal cartilage, indicating its presence in skeletal tissues. nih.govresearchgate.net

The biosynthesis of this compound involves the sequential action of lipoxygenase (LOX) enzymes. nih.gov Specifically, it can be formed through the activity of 5-LOX and 12-LOX. nih.govnih.gov One pathway involves the conversion of 12S-hydroxyeicosatetraenoic acid (12S-HETE), a platelet-derived product, by neutrophil 5-lipoxygenase. ucl.ac.uk Conversely, 5S-HETE produced by neutrophils can be metabolized by platelets to form this compound. researchgate.net This transcellular biosynthesis highlights the importance of cell-cell interactions in its formation. ahajournals.orgucl.ac.uk

Table 1: Occurrence of this compound in Human Tissues

| Tissue | Concentration | Reference |

| Axillary Lymph Nodes | 3.0–50.8 pg/100 mg | physiology.org |

| Serum | 2,162.6 ± 515.5 pg/ml | physiology.org |

| Synovial Fluid (RA) | Major lipoxygenase product | nih.govpnas.org |

| Psoriatic Skin | Present | nih.gov |

Mechanistic Insights in Disease Models and Biological Conditions

Involvement in Inflammatory Processes and Lipid Mediator Profiles

This compound is increasingly recognized for its role in inflammatory processes. As an isomer of the potent chemoattractant leukotriene B4 (LTB4), it is often studied in the context of the inflammatory lipid mediator profile. nih.govnih.gov While it is considered weakly chemotactic for neutrophils compared to LTB4, its presence in significant quantities at inflammatory sites suggests a functional role. nih.govfrontiersin.org

Studies on periodontal inflammation have also highlighted the presence of this compound. frontiersin.orgresearchgate.net In gingival tissues, it is one of several detectable lipoxin pathway markers. frontiersin.org Its levels, along with other lipid mediators, have been found to be associated with age in some studies. frontiersin.org Furthermore, in experimental models of colitis in mice, this compound has been quantified in colon tissue, with levels increasing during the acute phase of inflammation. mdpi.com

The biosynthesis of this compound from arachidonic acid can occur through multiple oxygenation pathways in activated leukocytes, involving cross-over between different lipoxygenase and cyclooxygenase enzymes. nih.gov This highlights the complexity of lipid mediator networks in inflammation.

Association with Specific Tissue Responses (e.g., osteoblast and cartilage eicosanoid profiles)

Research has demonstrated the presence and potential role of this compound in skeletal tissues. Specifically, it has been identified as an endogenous eicosanoid in both chick osteoblast-like cells and epiphyseal growth plate cartilage. nih.govresearchgate.netresearchgate.net This finding suggests its involvement in the local signaling environment of both intramembranous and endochondral bone formation.

In studies using cell homogenates from these tissues, a major peak corresponding to a conjugated tetraene structure was identified through reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This endogenous compound's synthesis was partially blocked by heat treatment, indicating an enzymatic origin. nih.gov Further analysis using gas chromatography and mass spectrometry (GC/MS) led to its identification as this compound. nih.gov The presence of this lipoxygenase-derived metabolite in osteoblasts and epiphyseal chondrocytes points to its contribution to the eicosanoid profile of these specialized tissues. researchgate.netresearchgate.net

Role in Platelet-Neutrophil Interactions

This compound is a significant product of the interaction between platelets and neutrophils, two key cell types in hemostasis and inflammation. ahajournals.orgresearchgate.net Its formation exemplifies transcellular metabolism, where an intermediate produced by one cell type is further metabolized by another. ucl.ac.uk

Specifically, 12S-HETE, released by stimulated platelets, can be converted by the 5-lipoxygenase enzyme in neutrophils to form this compound. ucl.ac.ukresearchgate.netnih.gov This process has been demonstrated in co-incubation studies where stimulated, radiolabeled platelets were mixed with unlabeled neutrophils. ucl.ac.uk Conversely, 5-HETE from neutrophils can be transformed by platelets into this compound. researchgate.net The interaction is not limited to arachidonic acid metabolites; 12S-hydroxyeicosapentaenoic acid (12S-HEPE), derived from eicosapentaenoic acid (EPA) in platelets, is also metabolized by stimulated neutrophils to 5S,12S-dihydroxyeicosapentaenoic acid (5S,12S-DiHEPE). nih.gov

Functionally, while some platelet-neutrophil derived lipoxygenase products can modulate platelet reactivity, this compound did not appear to significantly affect the neutrophil-mediated downregulation of thrombin-stimulated platelets. nih.gov The formation of this compound is considered a major pathway in platelet-neutrophil interactions and may be important in the context of hemostasis, thrombosis, and inflammation. ahajournals.orgresearchgate.net

Correlations with Microbiological Systems in Localized Inflammation (e.g., subgingival microbiome)

Studies investigating the interplay between the host inflammatory response and the local microbiome have identified correlations involving this compound, particularly in the context of periodontal disease. nih.govfrontiersin.org In the subgingival environment, the composition of the microbiome is closely linked to the local inflammatory status, which is modulated by lipid mediators. nih.gov

In studies of periodontitis, this compound, a lipoxygenase pathway marker, was found to be correlated with multiple bacterial species in both healthy and diseased states. frontiersin.org For instance, in periodontitis patients both before and after non-surgical therapy (scaling and root planing), this compound was one of four lipid mediators found to be correlated with different bacterial species. frontiersin.orgresearchgate.netsemanticscholar.org After treatment, several species of Selenomonas were highly correlated with this compound, among other lipid mediators. nih.govresearchgate.net

Furthermore, the bacterial species Anaeroglobus geminatus, which has been linked to periodontitis, was found to be positively correlated with different lipid mediators, including this compound, in periodontitis before and after treatment. nih.govfrontiersin.orgresearchgate.net These findings suggest that this compound is part of the complex lipid mediator profile that is associated with shifts in the subgingival microbial composition during periodontal inflammation and its resolution. nih.gov

Analytical Methodologies for 5s,12s Dihete Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 5S,12S-diHETE, enabling its isolation from complex biological matrices and separation from structurally related isomers. High-performance liquid chromatography (HPLC) is the cornerstone of these separation strategies, with different modalities employed to achieve optimal resolution.

HPLC is a powerful technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC is indispensable for purifying the compound from biological extracts and resolving it from other lipid mediators. nih.gov The choice of HPLC mode is critical and is often dictated by the specific analytical goal, whether it be initial purification or fine-resolution isomer separation.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for the initial separation and purification of this compound from biological samples. nih.gov In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically consisting of water, methanol (B129727), and/or acetonitrile, often with a small amount of acid (e.g., acetic acid) to improve peak shape. nih.gov

In a typical application, the lipid fraction extracted from a biological sample, such as cell homogenates, is subjected to RP-HPLC. nih.gov This initial chromatographic step is effective in separating dihydroxyeicosatetraenoic acids (diHETEs) from other classes of lipids and less polar compounds. However, a significant challenge in RP-HPLC is the co-elution of stereoisomers. For instance, this compound often co-elutes with its diastereomer, leukotriene B4 (LTB4), when using conventional C18 stationary phases. nih.govacs.org This necessitates the use of subsequent, more specific analytical techniques for unequivocal identification and quantification.

Table 1: Representative RP-HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

| Column | Waters Symmetry C18, 5 µm, 4.6 x 250 mm | nih.gov |

| Mobile Phase | Gradient of acetonitrile/water/acetic acid (from 20/80/0.01 to 70/30/0.01 by vol) | nih.gov |

| Flow Rate | 1 ml/min | nih.gov |

| Detection | UV Diode Array Detector | nih.gov |

This table is for illustrative purposes; specific conditions may vary between studies.

Following initial purification by RP-HPLC, straight-phase high-performance liquid chromatography (SP-HPLC) is often employed for further purification and separation of this compound. nih.gov In contrast to RP-HPLC, SP-HPLC utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase, such as a mixture of hexane (B92381) and isopropanol (B130326) with acetic acid. nih.gov

This orthogonal separation mechanism is particularly useful for resolving isomers that may have co-eluted during the reverse-phase step. For instance, after initial RP-HPLC separation and methylation, SP-HPLC can be used to further purify the this compound methyl ester. nih.gov The use of SP-HPLC was instrumental in the initial purification of this compound from biological sources, allowing for its subsequent structural characterization. nih.gov The ultraviolet absorption spectrum of the purified compound can be obtained during this step, which for this compound shows a characteristic maximum absorbance (λmax) around 268-271 nm. nih.govcaymanchem.com

Table 2: Example of SP-HPLC in this compound Research

| Analytical Step | Details | Reference |

| Initial Separation | RP-HPLC of extracted lipid fraction. | nih.gov |

| Derivatization | Methylation of the diHETE-containing fraction. | nih.gov |

| Purification | SP-HPLC of the methylated fraction. | nih.gov |

| Stationary Phase | Silica-based column (e.g., Agilent Zorbax RX-SIL). | nih.gov |

| Mobile Phase | Hexane/isopropanol/acetic acid (e.g., 95/5/0.1, by vol). | nih.gov |

The biological activity of diHETEs is highly dependent on their stereochemistry. Therefore, the separation of different stereoisomers of 5,12-diHETE is crucial. Chiral phase high-performance liquid chromatography (Chiral Phase-HPLC) is the definitive method for this purpose. researchgate.net This technique uses a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times and thus, their separation. chromatographytoday.com

Chiral phase-HPLC has been successfully used to resolve this compound from its other stereoisomers, such as 5R,12S-diHETE and 5S,12R-diHETE. researchgate.net This is essential for confirming the precise stereochemistry of the diHETE produced in a biological system. For example, in studies of the biotransformation of arachidonic acid by specific enzymes, chiral phase-HPLC is used to determine the stereoselectivity of the reaction by comparing the retention time of the product with that of authentic standards. researchgate.net The separation is typically monitored by UV detection at a wavelength suitable for the conjugated triene system of diHETEs, around 270 nm. researchgate.net

Recent advancements in chiral chromatography, such as the use of multiple heart-cutting two-dimensional LC-MS/MS, have further enhanced the ability to separate and quantify stereoisomers, including the four possible stereoisomers of 5,15-diHETE. nih.gov

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Characterization and Quantification

While HPLC provides excellent separation, mass spectrometry (MS) is the key to the definitive identification and sensitive quantification of this compound. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for eicosanoid analysis due to its high specificity and sensitivity. ub.edunih.govresearchgate.net

LC-MS/MS allows for the simultaneous analysis of multiple lipid mediators in a single run. ub.edu For quantification, a stable isotope-labeled internal standard of this compound is often added to the sample, enabling accurate measurement through isotope dilution mass spectrometry. The technique is sensitive enough to detect these compounds at physiologically relevant concentrations, which are often in the picomolar to nanomolar range. ub.edu

A significant challenge in the analysis of this compound is its separation from the diastereomer LTB4. While they have identical mass spectra, advanced techniques such as ion mobility-mass spectrometry (IM-MS) combined with LC-MS/MS can achieve baseline separation of these two isomers. chromatographyonline.com For example, differential mobility spectrometry (DMS) can separate this compound and LTB4 by applying different compensation voltages, allowing for their individual detection and quantification. acs.orgchromatographyonline.com

Table 3: LC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Reference |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode. | researchgate.net |

| MS/MS Transition | Precursor ion (m/z 335) to a characteristic product ion (e.g., m/z 195). | acs.orgub.edu |

| Separation Module | Capillary LC or micro-LC for enhanced sensitivity. | acs.orgnih.gov |

| Advanced Separation | Differential Mobility Spectrometry (DMS) for isomer resolution. | acs.orgchromatographyonline.com |

Gas chromatography-mass spectrometry (GC/MS) is another powerful technique that has been historically and is currently used for the analysis of eicosanoids, including this compound. nih.govresearchgate.net Before analysis by GC/MS, the non-volatile diHETEs must be chemically derivatized to increase their volatility. This typically involves methylation of the carboxyl group followed by silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. ahajournals.org

The derivatized this compound is then introduced into the gas chromatograph, where it is separated from other compounds based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification. researchgate.net

GC/MS has been instrumental in the initial structural elucidation of this compound. nih.gov For instance, the analysis of the derivatized compound by GC/MS helped in proposing its structure as a cyclohexadiene derivative of 5S,12S-dihydroxy-6,8,10,14-(E,Z,E,Z)-eicosatetraenoic acid. nih.gov While LC-MS/MS has become more prevalent for routine quantification due to simpler sample preparation, GC/MS remains a valuable tool for structural confirmation and comprehensive fatty acid profiling. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of this compound. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. Typically, reversed-phase chromatography using a C18 column is employed to separate this compound from other lipids in the sample. nih.govnih.gov

In the mass spectrometer, this compound is usually ionized using negative ion electrospray ionization (ESI), which is suitable for molecules with acidic functional groups like the carboxylic acid in this compound. ub.edu The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. nih.gov For this compound, a common MRM transition is the fragmentation of the precursor ion at m/z 335.4 to a specific product ion, such as m/z 195. acs.orgnih.gov This transition is characteristic and allows for the differentiation of this compound from many other co-eluting compounds. However, it's important to note that isomers like LTB4 can have identical MRM transitions, necessitating robust chromatographic separation. bioanalysis-zone.comuni-wuppertal.de

Instrumentation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems coupled to triple quadrupole or ion trap mass spectrometers. ub.edusciex.com

Ionization: Negative ion electrospray ionization (ESI) is commonly used. ub.edu

LC Separation: Reversed-phase columns, such as C18, are frequently utilized. nih.gov Gradient elution with mobile phases consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a weak acid like formic acid is typical. mdpi.com

MS/MS Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high sensitivity and selectivity. nih.gov

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase C18 | nih.govacs.org |

| Mobile Phase A | Water with 0.02% formic acid | mdpi.com |

| Mobile Phase B | Methanol with 0.02% formic acid | mdpi.com |

| Gradient | Optimized for separation of diHETE isomers | mdpi.com |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray (ESI) | ub.edu |

| Precursor Ion (m/z) | 335.4 | nih.gov |

| Product Ion (m/z) | 195.4 | nih.gov |

| Other Product Ions | 317, 299, 273, 203, 141 | nih.gov |

Differential Mobility Spectrometry (DMS) Coupled with LC-MS/MS for Isomer Resolution

Due to the co-elution of this compound and its diastereomer LTB4 on conventional C18 columns, more advanced techniques are required for their baseline separation. chromatographyonline.comacs.org Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), when coupled with LC-MS/MS, provides an additional dimension of separation based on the ion's mobility in a gas phase under the influence of an asymmetric electric field. acs.orgnih.gov This technique separates ions based on their size, shape, and charge, allowing for the resolution of isomers that are indistinguishable by mass alone. bioanalysis-zone.comnih.gov

In the context of this compound and LTB4, DMS can achieve baseline separation by applying different compensation voltages (CoV). chromatographyonline.comacs.org For instance, studies have shown that a CoV of +20.3 V can be optimal for this compound, while a CoV of +18.3 V is better for LTB4, enabling their distinct detection even when they co-elute from the LC column. acs.org This "orthogonal" separation capability is crucial for accurately determining the presence and quantity of each isomer in biological samples, preventing misinterpretation of their respective biological roles. bioanalysis-zone.comuni-wuppertal.de

Table 2: DMS Parameters for Separation of this compound and LTB4

| Isomer | Optimal Compensation Voltage (CoV) | Source(s) |

|---|---|---|

| This compound | +20.3 V | chromatographyonline.comacs.org |

| LTB4 | +18.3 V (most intense), +17.9 V (improved selectivity) | chromatographyonline.comacs.org |

Spectroscopic Analysis

The structure of this compound contains a conjugated tetraene system, which gives it a characteristic ultraviolet (UV) absorption spectrum. caymanchem.com This spectroscopic property can be used for its detection and characterization. The conjugated double bonds in the molecule lead to a π→π* electronic transition that absorbs light in the UV range. docbrown.info

Specifically, this compound exhibits a UV absorption maximum (λmax) around 268-270 nm, which is characteristic of a conjugated triene chromophore within the larger tetraene structure. caymanchem.comdoi.org This is often accompanied by two shoulder absorptions. The precise λmax can be influenced by the solvent used for the analysis. docbrown.info This UV absorption profile is a useful feature for identifying 5,12-diHETE isomers during purification and analysis by HPLC with a UV detector. pnas.org However, as other diHETE isomers also possess a similar conjugated triene structure, UV detection alone is not sufficient for unambiguous identification and must be combined with other techniques like mass spectrometry. pnas.org

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a fundamental tool for studying the interaction of ligands with their receptors. nih.govsci-hub.se These assays utilize a radiolabeled form of a ligand to measure its binding to a receptor of interest. In the context of this compound, these studies can help to identify and characterize its potential receptors and to understand its mechanism of action.

One study investigated the interaction of various lipoxygenase products, including this compound, with the human platelet thromboxane (B8750289) A2/prostaglandin H2 (TXA2/PGH2) receptor. nih.gov In this research, a radiolabeled thromboxane mimetic, [¹²⁵I]BOP, was used. The ability of unlabeled this compound to inhibit the binding of this radioligand was measured. The results showed that this compound could inhibit the binding of [¹²⁵I]BOP with an IC50 value of 9.38 µM, indicating a relatively low potency for this receptor compared to other HETEs. nih.gov Such competition binding assays are crucial for determining the affinity and selectivity of a ligand for a particular receptor. uwec.edu

Table 3: Radioligand Binding Assay Findings for this compound

| Receptor Studied | Radioligand Used | Competitor Ligand | Finding (IC50) | Source(s) |

|---|---|---|---|---|

| Thromboxane A2/Prostaglandin H2 (TXA2/PGH2) Receptor | [¹²⁵I]BOP | This compound | 9.38 µM | nih.gov |

Sample Preparation and Extraction Techniques for Biological Matrices

The analysis of this compound from biological samples such as plasma, cells, or tissues requires an effective extraction and purification step to remove interfering substances and concentrate the analyte. wikipedia.orgorganomation.com Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govsigmaaldrich.com

The general procedure for SPE involves loading the biological sample onto a cartridge containing a solid adsorbent (stationary phase). libretexts.org For lipophilic compounds like this compound, a reversed-phase sorbent such as C18 is commonly used. acs.org The process typically involves conditioning the cartridge with an organic solvent like methanol, followed by equilibration with water. acs.org The sample is then loaded, and the cartridge is washed with a weak solvent to remove polar impurities while retaining the lipid analytes. Finally, the this compound is eluted from the cartridge with a stronger organic solvent, such as methanol or ethyl acetate. acs.org The resulting extract can then be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis. acs.org

For example, in a study preparing this compound from platelets, the sample was quenched with methanol and then purified using a SepPak C18 cartridge. acs.org The cartridge was conditioned with methanol and water, the sample was loaded, washed with water, and the analyte was eluted with methanol. acs.org This sample cleanup is essential for achieving the sensitivity and selectivity required for accurate quantification in complex biological matrices.

常见问题

Q. What experimental models are suitable for studying the inhibitory effects of 5S,12S-diHETE on platelet aggregation?

- Methodological Answer : Dose-response studies using platelet-rich plasma (PRP) or whole-blood aggregometry are recommended. shows that this compound exhibits concentration-dependent inhibition, with significant effects observed at ≥3 µM. Experimental designs should include controls for isomer specificity (e.g., 12S-HETrE) and parallel measurements of aggregation kinetics (e.g., slope analysis). Validate results with LC-MS/MS to confirm metabolite stability .

Q. How can this compound be distinguished from structurally similar mediators like LTB4 during lipidomic profiling?

- Methodological Answer : Use ion mobility-mass spectrometry (IM-MS) coupled with reversed-phase LC-MS/MS. IM-MS resolves diastereomers like this compound and LTB4 based on differences in collision cross-section (CCS), even when retention times overlap. For example, drift-tube IM-MS can separate these isomers using distinct compensation voltages . Co-injection with synthetic standards and MS/MS fragmentation matching (e.g., m/z 335 → 195 for this compound) further enhances specificity .

Q. What enzymatic pathways are implicated in the biosynthesis of this compound?

- Methodological Answer : this compound is produced via double dioxygenation by 15-lipoxygenase-1 (15-LOX-1) acting on 5S-HETE. Mutagenesis studies (e.g., F352L/W substitutions in 15-LOX-1) demonstrate that active-site depth and aromatic interactions (e.g., π−π stacking with F414) govern positional specificity. Validate pathway activity using recombinant enzymes, deuterated substrates, and inhibitors like zileuton (5-LOX blocker) to rule out leukotriene synthase involvement .

Advanced Research Questions

Q. How do active-site mutations in 15-LOX-1 alter the positional specificity of this compound synthesis?

- Methodological Answer : Structural modeling (e.g., cryo-EM or homology-based docking) reveals that residues like F352 and I417 modulate substrate insertion depth. For example, F352L expands the active-site cavity, favoring C12 oxygenation of 5S-HETE. Compare wild-type and mutant enzyme kinetics using stopped-flow spectroscopy or hydrogen-deuterium exchange (HDX) mass spectrometry to track conformational changes .

Q. What are the challenges in correlating this compound levels with inflammatory disease progression (e.g., psoriasis or RA)?

- Methodological Answer : Longitudinal cohort studies must account for temporal variability ( shows metabolite levels peak at day 5 in murine models). Use targeted lipidomics with stable isotope dilution (e.g., d4-LTB4) to normalize data. In psoriasis, compare lesion vs. non-lesion biopsies via LC-MS/MS, ensuring samples are flash-frozen to prevent ex vivo oxidation. Adjust for confounding factors like NSAID use, which may suppress this compound .

Q. How can inter-individual variability in this compound levels be minimized during clinical sample collection?

- Methodological Answer : Standardize anticoagulant use (e.g., EDTA vs. heparin) and storage conditions (−80°C with antioxidants like BHT). highlights that improper handling activates platelet 5-LOX, artificially elevating this compound. Pre-process samples within 1 hour and validate stability via time-course experiments .

Q. What computational tools are effective for predicting the bioactivity of this compound compared to its isomers?

- Methodological Answer : Molecular dynamics (MD) simulations can model receptor binding (e.g., BLT1/2 for LTB4 vs. This compound). Use Schrödinger’s Glide or AutoDock Vina to compare docking scores and hydrogen-bonding patterns. Pair with in vitro assays (e.g., neutrophil chemotaxis) to validate predictions, as this compound lacks chemoattractant activity despite structural similarity to LTB4 .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies in reported this compound concentrations across studies?

- Methodological Answer : Cross-validate quantification methods using harmonized protocols (e.g., ISOOX guidelines). For example, reports this compound at 99.7 ± 32.7 ng/g in WT mice, while shows 14.4 pg/100 mg in human psoriasis. Convert units (ng → pg) and normalize to tissue protein content. Discrepancies may arise from species-specific metabolism or extraction efficiency differences .

Q. Why does this compound show negligible bioactivity compared to LTB4 despite shared biosynthesis intermediates?

- Methodological Answer : Stereochemical differences (5S,12S vs. 5S,12R in LTB4) disrupt receptor binding. Use nuclear magnetic resonance (NMR) to compare solution-state conformations. Functional assays (e.g., calcium flux in HEK-BLT1 cells) confirm that this compound does not activate pro-inflammatory pathways, aligning with its proposed role in resolution .

Experimental Design Considerations

Q. What controls are essential for in vitro studies of this compound metabolism?

- Methodological Answer : Include negative controls (e.g., heat-inactivated enzymes) and specificity checks with structural analogs (e.g., 5S,15S-diHETE). For oxidation assays, monitor 5-HEDH activity using NADPH depletion rates (340 nm absorbance) and confirm product identity via chiral HPLC. notes that 5-HEDH poorly metabolizes this compound, necessitating LC-MS validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。